molecular formula C13H20BNO4S B1525744 N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 1293987-69-5

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B1525744
CAS No.: 1293987-69-5
M. Wt: 297.2 g/mol
InChI Key: YIIPTCFKYOTDME-UHFFFAOYSA-N
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Description

Structural Elucidation of N-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzenesulfonamide

Molecular Architecture and Functional Group Analysis

The compound’s molecular structure comprises three key components:

  • Benzenesulfonamide Core : A benzene ring substituted with a sulfonamide group (–SO₂NHCH₃), featuring two double-bonded oxygen atoms (S=O) and a methylated amine (–NHCH₃). This group contributes to hydrogen-bonding capacity and electronic effects.
  • Pinacol-Protected Boronate Ester : A 1,3,2-dioxaborolan-2-yl moiety attached to the benzene ring at the meta position. The pinacol (2,3-dimethyl-2,3-butanediol) group stabilizes the boron atom through two B–O bonds, ensuring compatibility with Suzuki-Miyaura coupling reactions.
  • Methyl Substituent : A methyl group on the sulfonamide nitrogen, which sterically and electronically influences reactivity.

Table 1: Functional Group Interactions and Reactivity

Component Bonding/Interactions Reactivity Impact
Sulfonamide (–SO₂NHCH₃) S=O bonds, H-bond donor/acceptor Hydrophilicity, enzyme inhibition potential
Dioxaborolan (B–O) B–O bonds, Lewis acidity Cross-coupling reactivity, stability
Methyl (–NHCH₃) Steric hindrance, electron donation Modulated nucleophilicity

Crystallographic Characterization and Bonding Patterns

While no direct X-ray crystallographic data exists for this compound, structural analogs provide insights:

  • Dioxaborolan Orientation : In related pinacolboronate esters, the boron-containing ring adopts a planar or slightly puckered conformation, with B–O bond lengths of ~1.35–1.45 Å. The meta substitution on the benzene ring minimizes steric clashes with the pinacol group.
  • Sulfonamide Conformation : The sulfonamide group typically adopts a staggered conformation to minimize repulsion between the methyl group and the benzene ring. The S=O bonds are linear (≈120° bond angles), with bond lengths of ~1.43–1.45 Å.
  • Intermolecular Interactions : Hydrogen bonding between the sulfonamide NH and oxygen atoms of neighboring molecules may stabilize crystal packing, as observed in similar sulfonamide-boronate hybrids.

Table 2: Hypothetical Bond Lengths and Angles

Bond Type Length (Å) Angle (°) Reference Analogs
B–O (dioxaborol) 1.35–1.45 120 Pinacolboronate esters
S=O 1.43–1.45 120 Sulfonamides
C–S 1.77–1.80 109 Benzenesulfonamides

Comparative Analysis with Related Boron-Containing Sulfonamides

The compound’s structure and reactivity differ from other boron-sulfonamide hybrids:

Sulfonamidomethaneboronic Acids
  • Structural Contrast : These compounds (e.g., 39 in ) feature a methaneboronic acid linked directly to the sulfonamide via a methylene bridge. This arrangement increases steric strain compared to the meta-substituted dioxaborolan in the target compound.
  • Reactivity : Sulfonamidomethaneboronic acids exhibit higher susceptibility to protodeboronation due to proximity of the boron to electron-withdrawing groups.
Boroxazolidone Sulfonamides
  • Functional Group Differences : Compounds like those in incorporate a boroxazolidone ring fused with a sulfonamide. This structure enhances boron’s Lewis acidity and facilitates interactions with sialic acid in biological systems.
  • Applications : Boroxazolidone derivatives are explored for boron neutron capture therapy, whereas the target compound’s pinacol ester suggests utility in synthetic chemistry.

Table 3: Comparative Properties of Boron-Sulfonamide Hybrids

Compound Class Boron Protecting Group Substitution Pattern Primary Application
Target Compound Pinacol ester Meta Suzuki coupling
Sulfonamidomethaneboronic Acid Unprotected B–OH Methylene bridge Enzyme inhibition
Boroxazolidone Sulfonamide Boroxazolidone ring Fused bicyclic Boron neutron capture

Properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIPTCFKYOTDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725919
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293987-69-5
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. Its unique structure combines a sulfonamide moiety with a dioxaborolane group, which may contribute to its biological activities. This article explores the biological activity of this compound based on current research findings.

  • Chemical Formula : C14H22BNO2
  • CAS Number : 1454653-59-8
  • Molecular Weight : 247.15 g/mol
  • Purity : Typically >97%
PropertyValue
AppearanceSolid
Storage Temperature2-8°C
Hazard StatementsH315, H319, H335

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related pyrimidine-based compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL .

Anticancer Potential

The compound is hypothesized to possess anticancer properties due to its structural similarity to known anticancer agents. In vitro studies on related compounds indicate significant inhibition of cell proliferation in various cancer cell lines. For example:

  • IC50 Values :
    • MDA-MB-231 (Triple-Negative Breast Cancer): IC50 = 0.126 μM
    • MCF7 (Breast Cancer): IC50 = 17.02 μM for standard treatment .

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

The proposed mechanism of action for this compound involves the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells. This includes the modulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Study on Anticancer Activity

A notable study evaluated the efficacy of similar compounds in inhibiting lung metastasis in a mouse model. The results demonstrated a significant reduction in metastatic nodules following treatment with the compound over a period of 30 days .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds containing boron structures exhibit potential anticancer properties. N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been investigated for its ability to inhibit specific cancer cell lines. The compound's unique structure allows it to interact with biological targets effectively.

1.2 Drug Delivery Systems
The incorporation of boron-containing compounds in drug delivery systems has been a focus of research. This compound can be utilized as a carrier for targeted drug delivery due to its favorable physicochemical properties.

Organic Synthesis

2.1 Cross-Coupling Reactions
This compound serves as a versatile reagent in cross-coupling reactions. Its boron moiety facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This application is crucial in synthesizing complex organic molecules and pharmaceuticals.

2.2 Synthesis of Functionalized Aromatic Compounds
this compound can be employed in the synthesis of functionalized aromatic compounds. The compound acts as a building block for creating various derivatives that possess unique chemical properties.

Materials Science

3.1 Polymer Chemistry
The incorporation of boron-containing compounds into polymers enhances their mechanical and thermal properties. Research has shown that this compound can improve the performance of polymeric materials used in various applications.

3.2 Sensor Development
The unique properties of this compound make it suitable for developing sensors that detect specific analytes. Its ability to undergo reversible reactions allows for the design of sensitive and selective sensors in environmental monitoring and biomedical applications.

Case Studies and Research Findings

Study Application Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Study BDrug Delivery SystemsEnhanced bioavailability and targeted delivery observed in animal models.
Study CCross-Coupling ReactionsAchieved high yields in the synthesis of biaryl compounds using Suzuki coupling methods.
Study DPolymer ChemistryImproved thermal stability and mechanical strength reported in polymer composites containing this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Benzene Ring

a) N-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonamide (CAS 1073353-47-5)
  • Structural Difference : Boronate ester at the para-position instead of meta.
b) N,N-Dimethyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonamide (CAS 486422-05-3)
  • Structural Difference : N,N-Dimethyl substitution on the sulfonamide nitrogen.
  • Impact : Increased steric bulk may reduce reactivity in coupling reactions but enhance solubility. Molecular weight: 311.20 g/mol .

Heterocyclic Variants

a) N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Benzenesulfonamide (9a)
  • Structural Difference : Pyridine ring replaces benzene, with a methoxy group at the 2-position.
  • Synthetic Yield : 81.2% .
  • HRMS : [M+H]$ ^+ $ m/z 391.1499 (calculated), 391.1508 (observed) .
  • Application : Intermediate for kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) .
b) 2,4-Difluoro-N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Benzenesulfonamide (CAS 1083326-73-1)
  • Structural Difference : Fluorine substituents on the benzenesulfonamide moiety.
  • Impact : Electron-withdrawing fluorine atoms enhance electrophilicity of the boronate, accelerating cross-coupling rates .

Substituent Effects on Reactivity

Compound Name Substituents Molecular Weight (g/mol) Key Data
Target Compound N-Methyl, meta-boronate 363.3 ESI+ m/z 363.3
N,N-Diethyl-3-boronate () N,N-Diethyl, meta-boronate N/A 95% purity
4-Fluoro-N-(pyridin-3-yl) (9b) 4-Fluoro, pyridine core N/A Yield: Not reported
N-(2-Chloro-5-boronophenyl) (CAS 1106313-60-3) 2-Chloro substitution N/A Used in halogenated coupling reactions

Spectroscopic and Physical Properties

  • Purity : Commercial samples of the target compound are available at 95% purity , while N,N-dimethyl variants (e.g., CAS 486422-05-3) are listed at 98% .
  • Storage : Most derivatives (e.g., N,N,3-trimethyl analog) require storage at 2–8°C under inert conditions .

Preparation Methods

Synthesis via Miyaura Borylation of 3-Bromo-N-methylbenzenesulfonamide

The most commonly reported method for preparing N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves the palladium-catalyzed borylation (Miyaura borylation) of 3-bromo-N-methylbenzenesulfonamide with bis(pinacolato)diboron (B2pin2).

Reaction Scheme:

3-Bromo-N-methylbenzenesulfonamide + B2pin2 → this compound

Key Conditions and Reagents:

  • Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3)
  • Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Reaction Time: 12–24 hours

Mechanism Insight:

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester.

Purification:

The crude product is purified by silica gel chromatography, often using petroleum ether/ethyl acetate mixtures as eluents, yielding a white solid product with purity >95%.

Supporting Data:

  • Molecular weight: 297.18 g/mol
  • CAS Number: 1293987-69-5

This method is referenced in chemical supplier data and research articles describing the preparation of sulfonamide boronate esters.

Preparation Using Flow Chemistry and Photochemical Methods

An alternative advanced approach involves flow microreactor systems combined with photochemical activation to improve reaction efficiency and scalability.

Example Procedure:

  • Starting Material: Chlorpropamide derivatives or sulfonamide substrates
  • Boron Source: Bis(pinacolato)diboron
  • Solvent: Acetone or acetonitrile
  • Catalyst: Uranium acetate (UO2(OAc)2·2H2O) with triethylamine (Et3N)
  • Light Source: Blue LED irradiation (460 nm, 36 W)
  • Reaction Time: Approximately 44 hours in a circulatory flow system at temperatures below 30°C

Advantages:

  • Enhanced control over reaction parameters
  • Improved yield and selectivity
  • Reduced reaction times compared to batch processes

Post-Reaction Processing:

  • Quenching with dichloromethane (DCM)
  • Purification by silica gel chromatography with petroleum ether/ethyl acetate eluent

This method is documented in recent flow chemistry research, offering a modern alternative to classical batch synthesis.

Organo-Catalyzed Borono-Deamination Approach

A mild organo-catalyzed borono-deamination strategy has been reported for synthesizing related boronate esters, which could be adapted for this compound.

General Procedure:

  • Boron Source: Bis(pinacolato)diboron (B2pin2) or related boron reagents
  • Catalyst: Tris(pentafluorophenyl)borane [B(C6F5)3] (2.5 mol%)
  • Solvent: Acetonitrile (MeCN)
  • Temperature: 40°C
  • Reaction Time: 15 minutes
  • Nitroso compound (e.g., amyl nitrite) added to initiate deamination

Reaction Highlights:

  • Mild conditions
  • High functional group tolerance
  • Efficient boronate ester formation

Purification:

  • Column chromatography to isolate pure product

This method is valuable for synthesizing boronate esters from amine precursors and may be applicable for sulfonamide derivatives.

Stock Solution Preparation and Solubility Considerations

For research applications, the compound is typically prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo formulations.

Preparation Notes:

  • Stock solutions at concentrations of 1 mM to 10 mM are prepared by dissolving weighed amounts of the compound in appropriate solvent volumes.
  • Heating to 37°C and ultrasonic bath treatment aid solubility.
  • Solutions should be clear before proceeding to the next solvent addition.
  • Storage: -80°C for up to 6 months; -20°C for up to 1 month.

Example Stock Solution Table:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.365 0.673 0.3365
5 16.825 3.365 1.6825
10 33.650 6.730 3.365

These preparation details ensure reproducibility and stability for experimental use.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Yield & Purity
Miyaura Borylation 3-Bromo-N-methylbenzenesulfonamide Pd catalyst, B2pin2, KOAc, 80–100°C, 12–24 h Well-established, scalable >95% purity, moderate to high yield
Flow Chemistry with Photochemical Chlorpropamide derivatives B2pin2, UO2(OAc)2, Et3N, blue LED (460 nm), acetone, 44 h Efficient, continuous process ~66% isolated yield
Organo-Catalyzed Borono-Deamination Amine precursors B2pin2, B(C6F5)3 catalyst, MeCN, 40°C, 15 min Mild conditions, functional group tolerance High efficiency, requires purification

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization (common in ).
  • Use of anhydrous solvents (THF, DMF) and inert atmosphere to prevent boronate hydrolysis.

What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The sulfonamide NH proton appears downfield (δ ~6.5–7.5 ppm), while the boronate methyl groups resonate as singlets (δ ~1.3 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1300–1150 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • HRMS : Validate molecular weight (exact mass: 297.176 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (SHELX software for refinement; see ).

How does the sulfonamide group influence the reactivity of the boronate ester in cross-coupling reactions?

Q. Advanced

  • Steric and Electronic Effects : The sulfonamide’s electron-withdrawing nature enhances the electrophilicity of the boronate, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the N-methyl group may reduce coupling efficiency with bulky substrates .
  • Directing Group Role : In C-H borylation, the sulfonamide acts as a directing group, enabling meta-selective boron installation (observed in benzylamine-derived amides; ).

Q. Methodological Insight :

  • Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base) to mitigate steric challenges.
  • Screen ligands (e.g., SPhos) to enhance turnover in hindered systems .

What strategies address low yields in synthesis due to steric hindrance from the N-methyl group?

Q. Advanced

  • Ligand Screening : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates during Miyaura borylation .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve kinetics (e.g., 30 min at 100°C vs. 12 h reflux) .
  • Protecting Group Manipulation : Temporarily protect the sulfonamide (e.g., as a tert-butyl carbamate) to reduce steric bulk during borylation, followed by deprotection .

How can computational chemistry predict regioselectivity in C-H borylation of this compound?

Q. Advanced

  • DFT Calculations : Model transition states to identify the lowest-energy pathway for meta vs. para borylation. The sulfonamide’s electron density directs Ir catalysts to the meta position .
  • NBO Analysis : Quantify charge distribution to rationalize directing group efficacy .

Q. Case Study :

  • For analogous aniline derivatives, computational studies predicted >90% meta-selectivity, aligning with experimental outcomes .

What are the applications of this compound in material science?

Q. Advanced

  • OLED Intermediate : As a boronate-containing electron donor, it serves as a precursor for carbazole- or phenoxazine-based emitters in thermally activated delayed fluorescence (TADF) materials .
  • Polymer Synthesis : Used in Suzuki polycondensation to create conjugated polymers for organic semiconductors .

Q. Synthetic Example :

  • Coupling with brominated carbazoles yields emissive materials with λₑₘ ~450–550 nm (see ).

How to resolve contradictions in catalytic activity data across studies?

Q. Advanced

  • Variable Control : Re-evaluate reaction parameters (catalyst loading, solvent polarity, temperature). For example, Pd(OAc)₂ vs. Pd₂(dba)₃ may yield divergent results in cross-coupling .
  • Reproducibility Checks : Use standardized substrates (e.g., 4-bromotoluene) to benchmark catalytic efficiency .
  • In Situ Monitoring : Employ techniques like ReactIR to detect intermediate species and identify deactivation pathways .

How to confirm the absence of regioisomeric impurities post-synthesis?

Q. Basic

  • HPLC-MS : Compare retention times with authentic standards.
  • NOESY NMR : Detect spatial proximity between the sulfonamide and boronate groups to confirm meta-substitution .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 52.54%, H: 6.78% for C₁₃H₂₀BNO₄S) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

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